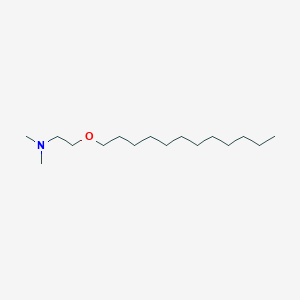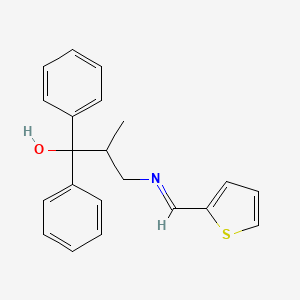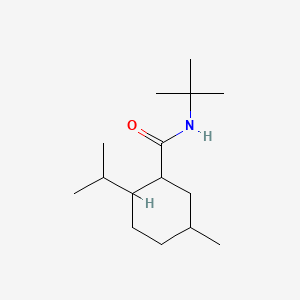
1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine is a chemical compound that belongs to the class of guanidines and triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine typically involves the reaction of a triazole derivative with a guanidine precursor. Common synthetic routes may include:
Condensation reactions: Combining triazole derivatives with guanidine compounds under acidic or basic conditions.
Cyclization reactions: Forming the triazole ring in the presence of guanidine precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted triazole-guanidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-3-yl)guanidine
- 1-(Diaminomethylidene)-2-(1H-1,2,3-triazol-5-yl)guanidine
- 1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-4-yl)guanidine
Uniqueness
1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
46119-11-3 |
|---|---|
Molecular Formula |
C4H8N8 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine |
InChI |
InChI=1S/C4H8N8/c5-2(6)10-3(7)11-4-8-1-9-12-4/h1H,(H7,5,6,7,8,9,10,11,12) |
InChI Key |
LPTZMLCROXWAPH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NNC(=N1)/N=C(/N)\N=C(N)N |
Canonical SMILES |
C1=NNC(=N1)N=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)

![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
